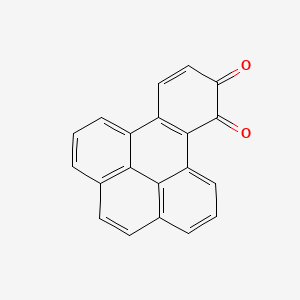
Benzo(e)pyrene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo(e)pyrene-9,10-dione is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H10O2 It is a derivative of benzo(e)pyrene, characterized by the presence of two ketone groups at the 9 and 10 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzo(e)pyrene-9,10-dione typically involves the oxidation of benzo(e)pyrene. One common method is the use of ruthenium salt catalysts to facilitate the oxidation process . The reaction conditions often include mild temperatures and controlled concentrations of the oxidizing agent to achieve a fair yield of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, are likely applied to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzo(e)pyrene-9,10-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex polycyclic structures.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield polycyclic quinones, while reduction can produce dihydroxy derivatives.
Wissenschaftliche Forschungsanwendungen
Benzo(e)pyrene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studies have explored its interactions with biological macromolecules, such as DNA and proteins.
Industry: It is used in the development of materials with specific electronic and photophysical properties.
Wirkmechanismus
The mechanism of action of benzo(e)pyrene-9,10-dione involves its interaction with cellular components, leading to oxidative stress and DNA damage. The compound can generate reactive oxygen species (ROS) that induce oxidative stress, affecting cellular functions . It also forms adducts with DNA, leading to mutations and potential carcinogenic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzo(a)pyrene-7,8-dione
- Benzo(a)pyrene-9,10-dione
- Benzo(a)pyrene-11,12-dione
Comparison
Benzo(e)pyrene-9,10-dione is unique due to its specific substitution pattern, which influences its reactivity and interactions with biological molecules.
Eigenschaften
CAS-Nummer |
82120-24-9 |
|---|---|
Molekularformel |
C20H10O2 |
Molekulargewicht |
282.3 g/mol |
IUPAC-Name |
benzo[e]pyrene-9,10-dione |
InChI |
InChI=1S/C20H10O2/c21-16-10-9-14-13-5-1-3-11-7-8-12-4-2-6-15(18(12)17(11)13)19(14)20(16)22/h1-10H |
InChI-Schlüssel |
OVEGFDZXZFWJCE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C4=C(C5=CC=CC(=C53)C=C2)C(=O)C(=O)C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-Bis[(2,6-dichlorophenyl)-phenylmethyl]-2-oxido-1,2,5-oxadiazol-2-ium](/img/structure/B14423176.png)
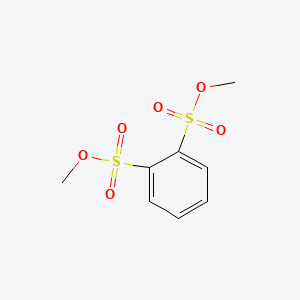
![N-[3-Methyl-4-(2-nitroprop-1-en-1-yl)phenyl]acetamide](/img/structure/B14423196.png)
![Trimethyl{3-[(oxan-2-yl)oxy]but-1-yn-1-yl}silane](/img/structure/B14423200.png)
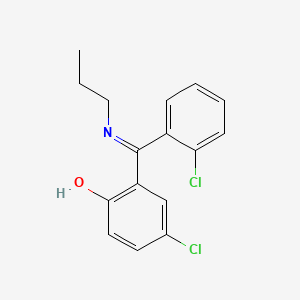
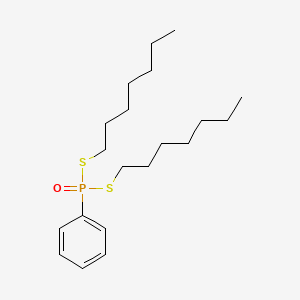
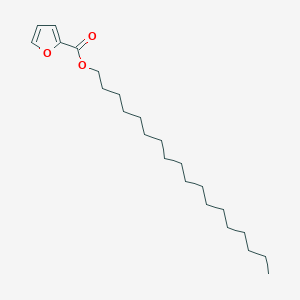
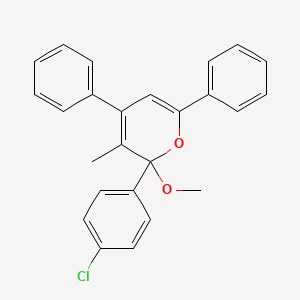
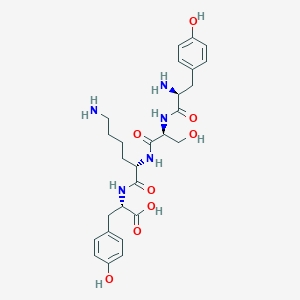
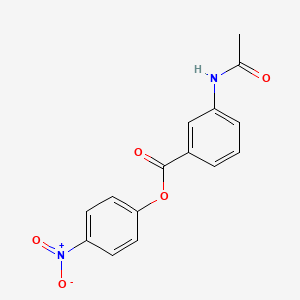
![Diphenyl [(2-methoxyphenyl)(4-nitroanilino)methyl]phosphonate](/img/structure/B14423229.png)


methanone](/img/structure/B14423254.png)
